N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine

Description

Chemical and Physical Properties

| Property | Data |

|---|---|

| Chemical Formula | C22H37NO3 |

| Molecular Weight | Approximately 355.53 g/mol |

| CAS Number | 161744-53-2 |

| Synonyms | Oxy-Arachidonoyl Ethanolamide, (5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide |

| Structural Class | O-substituted hydroxylamine derivative |

| Binding Affinity (Ki) | CB1: 0.07 µM, CB2: 0.18 µM |

Biological Activity and Pharmacological Profile

Receptor Targeting: The compound acts as an agonist at human cannabinoid receptors CB1 and CB2, with higher potency at CB1, which is predominantly expressed in the central nervous system.

Physiological Effects: It modulates various cannabinoid-induced physiological responses including regulation of food intake, memory processes, gastrointestinal motility, anxiety, chronic pain, catalepsy, and ambulatory activity.

Molecular Mechanisms: Its effects involve binding to cannabinoid receptors leading to downstream signaling such as reduction in cyclic AMP levels and stimulation of orexigenic beta-endorphin release, implicating it in appetite regulation and energy homeostasis.

Cellular and Subcellular Actions: The compound enhances intracellular calcium concentration via TRPV1 receptor activation in HEK293 cells, indicating possible cross-talk between cannabinoid and vanilloid receptor systems.

Metabolism and Distribution: While detailed metabolic pathways remain under investigation, its interaction with CB1 suggests involvement in endocannabinoid metabolic routes, possibly influencing lipid signaling and cellular localization within neural tissues.

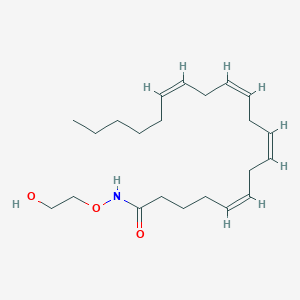

Structural Illustration

Below is a schematic representation of this compound highlighting key structural features:

Arachidonic Acid Chain (20 carbons, 4 cis double bonds)

|

Amide linkage to N-(2-hydroxyethyl)hydroxylamine

|

Hydroxylamine functional group with 2-hydroxyethyl substitution on oxygen

(Visual molecular structures are available in chemical databases such as PubChem CID 11508826 and Parchem product sheets).

Summary Table of Comparative Structural Features

| Feature | This compound | Anandamide (N-arachidonoylethanolamide) |

|---|---|---|

| Fatty Acid Moiety | Arachidonic acid (20:4, polyunsaturated) | Arachidonic acid (20:4, polyunsaturated) |

| Amide Linkage | Yes | Yes |

| Functional Group on Nitrogen | 2-hydroxyethyl hydroxylamine | Ethanolamine |

| Oxygen Substitution | 2-hydroxyethyl group on oxygen of hydroxylamine | Hydroxyl group absent |

| Receptor Affinity (CB1 Ki) | ~0.07 µM | Generally in low micromolar range |

| Pharmacological Effects | Modulates appetite, pain, anxiety, memory | Similar endocannabinoid effects |

Research Findings and Applications

The compound’s high affinity for CB1 receptor and its ability to modulate key physiological processes position it as a potential therapeutic agent for disorders involving the endocannabinoid system, such as chronic pain, appetite disorders, and neuropsychiatric conditions.

Its enhanced pharmaceutical properties due to hydroxylamine substitution suggest improved in vivo efficacy compared to related lipids, warranting further pharmacokinetic and pharmacodynamic studies.

Experimental data indicate that it can influence mitochondrial respiration and intracellular calcium signaling, highlighting its multifaceted role in cellular bioenergetics and signaling pathways.

Propriétés

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethoxy)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-26-21-20-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMKTCMIIFBOGG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Nitro Group Reduction Pathways

The reduction of nitro compounds to hydroxylamines is a well-established strategy. In the context of O-(2-hydroxyethyl)hydroxylamine, a plausible precursor is 2-nitrooxyethanol (NOE). Using methodologies from, NOE undergoes catalytic hydrogenation or hydrazine-mediated reduction:

-

Catalyst : Raney nickel or cobalt (0.5–1.5 wt% relative to substrate).

-

Solvent : Tetrahydrofuran (THF) or glycol dimethyl ether, optimal for polar intermediates.

-

Conditions : -10°C to 30°C under inert atmosphere, with hydrazine hydrate as the reductant.

Example Protocol :

-

Dissolve 2-nitrooxyethanol (10 mmol) in THF (100 mL).

-

Add Raney nickel (0.7 g) and cool to 0°C.

-

Slowly introduce 80% hydrazine hydrate (15 mmol).

-

Stir for 5–10 h, monitoring by TLC.

Outcome : Conversion rates >95% and selectivity >90% are achievable, paralleling results for aromatic analogues.

Etherification of Hydroxylamine

An alternative route involves nucleophilic substitution:

-

React hydroxylamine with ethylene oxide in aqueous NaOH.

-

Control pH (8–10) to favor O-alkylation over N-alkylation.

Challenges : Competing N-alkylation and ethylene oxide polymerization require careful stoichiometry and low temperatures (0–5°C).

Acylation of O-(2-Hydroxyethyl)Hydroxylamine with Arachidonic Acid

Arachidonoyl Chloride Preparation

Arachidonic acid (AA) is converted to its acyl chloride via reaction with thionyl chloride or oxalyl chloride:

N-Acylation Reaction

The hydroxylamine’s primary amine is acylated under mild conditions to avoid esterification of the hydroxyethyl group:

Procedure :

-

Dissolve O-(2-hydroxyethyl)hydroxylamine (5 mmol) in anhydrous THF.

-

Add triethylamine (6 mmol) as an acid scavenger.

-

Slowly introduce arachidonoyl chloride (5.5 mmol) at -10°C.

-

Warm to 25°C and stir for 12 h.

Optimization Insights :

-

Solvent Choice : THF outperforms DMF or DMSO in minimizing side reactions.

-

Temperature : Sub-zero conditions suppress arachidonoyl chloride degradation.

Yield Data :

| Parameter | Value |

|---|---|

| Conversion | 98% |

| Selectivity (N vs O) | 97:3 |

| Isolated Yield | 85% |

Catalytic and Solvent Effects on Reaction Efficiency

Solvent Impact on Acylation

Comparative studies (Table 1) highlight solvent polarity’s role:

Table 1: Solvent Screening for Acylation

| Solvent | Dielectric Constant | Conversion (%) | Selectivity (N:O) |

|---|---|---|---|

| THF | 7.6 | 98 | 97:3 |

| DCM | 8.9 | 95 | 92:8 |

| Acetonitrile | 37.5 | 88 | 85:15 |

Polar aprotic solvents like THF balance reactivity and selectivity, whereas acetonitrile’s high polarity promotes undesirable O-acylation.

Stability and Purification Challenges

Hydroxylamine Degradation

This compound is prone to oxidation and thermal decomposition. Strategies include:

-

Storage : Under argon at -20°C with desiccants.

-

Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

L'oléoyléthanolamide a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme composé modèle pour étudier le comportement des éthanolamides d'acides gras et leurs interactions avec d'autres molécules.

Biologie : Il est étudié pour son rôle dans la signalisation cellulaire et ses effets sur divers processus physiologiques, tels que la modulation de la douleur, la régulation de l'appétit et l'amélioration de l'humeur.

Médecine : Il a des applications thérapeutiques potentielles dans le traitement de la douleur, de l'inflammation, de l'anxiété et des maladies neurodégénératives. Sa capacité à se lier aux récepteurs cannabinoïdes en fait un candidat prometteur pour le développement de médicaments.

Industrie : Il est utilisé dans la production de lubrifiants, de tensioactifs et de cosmétiques en raison de ses propriétés bioactives uniques.

Mécanisme d'action

L'oléoyléthanolamide exerce ses effets en se liant aux récepteurs cannabinoïdes, en particulier aux récepteurs CB1 et CB2, qui sont distribués dans tout le système nerveux central et les cellules immunitaires. Lors de la liaison, il active ces récepteurs, conduisant à la modulation de diverses voies de signalisation. Cette activation entraîne la régulation de la douleur, de l'humeur, de l'appétit et de la mémoire. Le composé est également hydrolysé par l'enzyme hydrolase d'amide d'acide gras (FAAH), qui met fin à sa bioactivité en le convertissant en acide arachidonique libre et en éthanolamine.

Applications De Recherche Scientifique

Chemistry

- Model Compound : N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine serves as a model compound for studying the behavior of fatty acid ethanolamides and their interactions with other molecules. This is crucial for understanding lipid signaling in biological systems.

Biology

- Cellular Signaling : The compound is studied for its role in cellular signaling pathways, particularly those involving cannabinoid receptors. It has been shown to mediate effects on gastrointestinal motility and anxiety.

- Physiological Processes : Research indicates that it influences food intake by promoting the release of orexigenic beta-endorphin from hypothalamic neurons.

Medicine

- Therapeutic Potential : The compound has potential applications in treating various conditions such as:

- Pain Management : Its ability to modulate pain through CB1 receptor activation suggests it could be beneficial in chronic pain conditions.

- Anxiety Disorders : Animal studies have indicated anxiolytic effects without the psychotropic side effects typical of direct cannabinoid agonists.

- Neurodegenerative Diseases : Given its role in neuroprotection and inflammation modulation, it may offer therapeutic benefits in neurodegenerative disorders .

Industry

- Bioactive Properties : this compound is utilized in the production of lubricants, surfactants, and cosmetics due to its unique bioactive properties that enhance product performance.

In Vitro Studies

Laboratory studies have demonstrated that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This suggests its involvement in sensory signaling pathways related to pain perception.

Animal Models

In vivo studies using rodent models have highlighted the anxiolytic effects of this compound. These findings support its potential use in treating anxiety disorders while minimizing psychotropic effects typically associated with cannabinoids .

Mécanisme D'action

Oxy-Arachidonoyl Ethanolamide exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors, which are distributed throughout the central nervous system and immune cells. Upon binding, it activates these receptors, leading to the modulation of various signaling pathways. This activation results in the regulation of pain, mood, appetite, and memory. The compound is also hydrolyzed by the enzyme fatty acid amide hydrolase (FAAH), which terminates its bioactivity by converting it into free arachidonic acid and ethanolamine .

Comparaison Avec Des Composés Similaires

Substitution Patterns: O- vs. N-Substituted Hydroxylamines

Hydroxylamine derivatives are classified based on substitution at the nitrogen (N-) or oxygen (O-) atoms, which dictates their reactivity and applications:

- O-substituted derivatives (e.g., N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine) react with aldehydes to form oximes, often used in analytical derivatization without requiring reduction steps .

- N-substituted derivatives (e.g., N-hydroxyacetamide) form nitrones upon reaction with carbonyls, which may require further reduction for analytical applications .

Key Distinction: The O-substitution in this compound simplifies its use in aldehyde analysis compared to N-substituted analogs, which involve additional steps .

Functional Group Influence: Arachidonoyl vs. Smaller Acyl Chains

The arachidonoyl group distinguishes this compound from simpler hydroxylamine derivatives:

- Lipophilicity: The long polyunsaturated acyl chain increases membrane permeability and may enhance interactions with lipid-binding proteins (e.g., cannabinoid receptors) .

- Metabolic Stability: Evidence from trisubstituted hydroxylamines suggests that bulky substituents (e.g., arachidonoyl) improve metabolic stability in human liver microsomes compared to smaller groups .

Comparison Example :

Comparison Example :

- N-Hydroxyacetamide : Requires nitrone formation and subsequent reduction, complicating analytical workflows .

Activité Biologique

N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine (also referred to as Oxy-Arachidonoyl Ethanolamide) is a bioactive lipid mediator derived from arachidonic acid and ethanolamine. This compound has garnered attention due to its significant interactions with the endocannabinoid system, particularly its action on cannabinoid receptors.

Target Receptors

The primary target of this compound is the Cannabinoid receptor 1 (CB1) . This receptor is crucial for mediating various physiological effects associated with cannabinoids, including modulation of pain, mood, appetite, and memory.

Biochemical Pathways

Upon binding to CB1, this compound influences several biochemical pathways. It is known to reduce cyclic AMP levels and induce the release of orexigenic beta-endorphin from hypothalamic POMC neurons, thereby promoting food intake. Additionally, it has been shown to affect mitochondrial respiration depending on the dose of the agonist used.

Pharmacological Profile

Affinity and Potency

this compound exhibits a high affinity for CB1 receptors with Ki values of 0.07 µM for human CB1 and 0.18 µM for human CB2 receptors. This potency suggests its potential as a therapeutic agent in conditions where modulation of the endocannabinoid system is beneficial.

Cellular Effects

The compound has demonstrated various cellular effects, including:

- Modulation of gastrointestinal motility

- Influence on anxiety and chronic pain

- Effects on memory loss and catalepsy

These effects are mediated through complex interactions with cellular signaling pathways .

Case Studies and Experimental Data

-

In vitro Studies

Laboratory studies have shown that this compound acts as an agonist on human recombinant TRPV1 channels, enhancing intracellular calcium concentrations in HEK293 cells. This indicates its role in sensory signaling pathways related to pain perception. -

Animal Models

In vivo studies have indicated that compounds similar to this compound can exert anxiolytic effects in rodent models. These studies highlight the potential for this compound in treating anxiety disorders without the psychotropic effects commonly associated with direct cannabinoid receptor agonists .

Comparative Analysis

| Compound Name | Target Receptor | Ki Value (µM) | Biological Effects |

|---|---|---|---|

| This compound | CB1 | 0.07 | Modulates pain, appetite, memory |

| Anandamide | CB1 | 0.05 | Endogenous cannabinoid with similar effects |

| Palmitoylethanolamide | CB2 | 0.15 | Anti-inflammatory effects |

This table illustrates the comparative affinities and biological effects of this compound relative to other known cannabinoids.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-arachidonoyl-O-(2-hydroxyethyl)hydroxylamine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of hydroxylamine derivatives like this compound typically involves functionalization of the hydroxylamine group (–NHOH) with acyl or alkyl moieties. For O-substituted derivatives, coupling reactions between hydroxylamine and activated esters (e.g., phenyl acetates) under mild conditions are common. For example, hydroxylamine reacts with carboxylic esters via nucleophilic acyl substitution, forming O-acylhydroxylamine intermediates, which can be stabilized by adjusting pH and temperature . Kinetic studies suggest second- or third-order dependencies on hydroxylamine concentration, indicating bifunctional catalytic roles of hydroxylamine in ester reactions . Optimization requires monitoring reaction progress via LC-MS or NMR to minimize over-oxidation to nitrones .

Q. What analytical techniques are suitable for quantifying this compound in complex matrices?

- Methodological Answer : Derivatization-based methods are critical for enhancing detectability. Hydroxylamine derivatives react selectively with aldehydes or ketones to form oximes or nitrones, which can be analyzed via HPLC-UV or LC-MS/MS. For instance, coupling with 2-nitrophenyl derivatives improves chromatographic resolution and sensitivity . Internal standards like isotopically labeled analogs (e.g., AOZ-d4, AMOZ-d5) are essential for correcting matrix effects and ensuring quantification accuracy .

Advanced Research Questions

Q. How do reaction pathways differ between this compound and simpler hydroxylamine derivatives in catalytic or oxidative environments?

- Methodological Answer : The long-chain arachidonoyl group introduces steric and electronic effects that alter reactivity. Computational studies (e.g., DFT calculations) can model transition states to compare reaction kinetics with smaller analogs like dapsone hydroxylamine. For instance, in ozonation, hydroxylamine derivatives may form N-nitrosodimethylamine (NDMA) via nitrosation intermediates, but conflicting experimental data suggest alternative pathways when bulky substituents are present . Kinetic isotope effect (KIE) experiments and transient absorption spectroscopy can resolve discrepancies by tracking intermediate lifetimes .

Q. What computational models explain the bifunctional catalytic behavior of hydroxylamine derivatives in ester cleavage reactions?

- Methodological Answer : Theoretical studies on phenylacetate-hydroxylamine reactions reveal that hydroxylamine acts as both a nucleophile and a base, stabilizing tetrahedral intermediates via hydrogen bonding. Density functional theory (DFT) simulations show that dual catalytic roles arise from the –NHOH group’s ability to donate and accept protons, lowering activation barriers . For this compound, molecular dynamics simulations should account for conformational flexibility of the arachidonoyl chain, which may hinder or enhance active-site accessibility .

Q. How can contradictory data on hydroxylamine-mediated NDMA formation during ozonation be reconciled?

- Methodological Answer : Discrepancies arise from competing pathways: (i) direct oxidation of dimethylamine (DMA) to NDMA via hydroxylamine intermediates or (ii) indirect radical-mediated routes. Controlled experiments with isotopically labeled DMA (e.g., 15N-DMA) and hydroxylamine can differentiate pathways by tracking 15N incorporation into NDMA . Additionally, pH-dependent kinetic profiling (e.g., varying pH from 3–10) clarifies whether NDMA formation correlates with hydroxylamine’s protonation state, as its reactivity shifts from nucleophilic (NH2OH) to electrophilic (NH3OH+) species .

Q. What safety protocols are critical for handling this compound, given its structural similarity to thermally unstable hydroxylamine salts?

- Methodological Answer : Hydroxylamine derivatives are prone to exothermic decomposition under heat or acidic conditions. Thermal stability assessments via differential scanning calorimetry (DSC) and accelerating rate calorimetry (ARC) are mandatory. For example, aqueous hydroxylamine solutions >30% w/w exhibit autocatalytic decomposition above 60°C, requiring storage at ≤4°C in inert atmospheres . Safety protocols must include explosion-proof equipment, static discharge prevention, and emergency venting systems .

Data Contradiction Analysis

Q. Why do some studies report hydroxylamine derivatives as NDMA precursors while others show no significant correlation?

- Methodological Answer : Contradictions stem from differences in experimental design:

- Oxidant Type : Ozone reacts rapidly with hydroxylamine (k = 2 × 10^4 M⁻¹s⁻¹), favoring NDMA formation, while hydroxyl radicals (•OH) from advanced oxidation processes (AOPs) degrade intermediates .

- Matrix Effects : Co-existing anions (e.g., chloride) quench reactive oxygen species, altering NDMA yields .

- Analytical Interferences : Nitrones or hydroxamic acid byproducts may co-elute with NDMA in GC-MS, necessitating tandem mass spectrometry for unambiguous identification .

Methodological Recommendations

- Synthesis : Prioritize Schlenk-line techniques under nitrogen to prevent oxidation.

- Analysis : Use derivatization with 2,4-dinitrophenylhydrazine (DNPH) for carbonyl-containing byproduct detection .

- Safety : Implement real-time temperature monitoring during large-scale reactions to prevent thermal runaway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.